molecular formula C24H25N3O5 B2960145 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4(1H)-one CAS No. 1251619-21-2

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4(1H)-one

Cat. No. B2960145
CAS RN: 1251619-21-2
M. Wt: 435.48
InChI Key: YWLHYOFMOFQFQL-UHFFFAOYSA-N
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Description

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4(1H)-one is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
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Scientific Research Applications

Arylamides Hybrids in Tumor Diagnosis

Compounds similar to the one have been investigated for their potential in tumor diagnosis. Arylamides hybrids of two high-affinity σ2 receptor ligands, such as PB28 and RHM-1, represent leads for tumor diagnosis due to their high affinity at σ(2) receptors. These hybrids have been designed to obtain good candidates for σ(2) PET tracers development, indicating a potential pathway for cancer diagnosis and imaging technologies (Abate et al., 2011).

Conformational Analysis of Stereoisomeric Derivatives

Stereochemical studies on saturated heterocycles, including the preparation and conformational analysis of stereoisomeric derivatives related to the core structure of interest, have been conducted to understand their chemical behavior and potential applications in synthesizing novel compounds with specific biological activities (Lázár et al., 1990).

Antihypertensive and α1-Adrenoceptor Antagonists

Derivatives of 2,4-diamino-6,7-dimethoxyquinazolines, sharing structural similarities with the compound of interest, have been synthesized and evaluated as α1-adrenoceptor antagonists and antihypertensive agents. This research suggests potential applications of similar compounds in developing treatments for hypertension and related cardiovascular conditions (Campbell et al., 1987).

Ligands for Ca2+-Activated K+ Channels

Methoxylated tetrahydroisoquinoliniums derived from related compounds have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating a potential for the development of drugs targeting Ca2+-activated K+ channels, which play critical roles in various physiological processes (Graulich et al., 2006).

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-4-32-22-14-21(28)23(24(29)26-10-9-16-7-5-6-8-17(16)15-26)25-27(22)18-11-19(30-2)13-20(12-18)31-3/h5-8,11-14H,4,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLHYOFMOFQFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=NN1C2=CC(=CC(=C2)OC)OC)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one

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